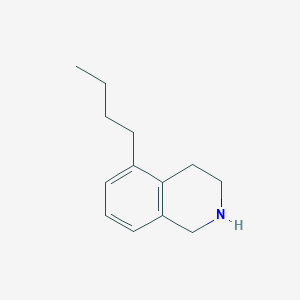

5-Butyl-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC17856649

Molecular Formula: C13H19N

Molecular Weight: 189.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19N |

|---|---|

| Molecular Weight | 189.30 g/mol |

| IUPAC Name | 5-butyl-1,2,3,4-tetrahydroisoquinoline |

| Standard InChI | InChI=1S/C13H19N/c1-2-3-5-11-6-4-7-12-10-14-9-8-13(11)12/h4,6-7,14H,2-3,5,8-10H2,1H3 |

| Standard InChI Key | OHXZBHJNYQJXIO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=CC=CC2=C1CCNC2 |

Introduction

Structural and Chemical Identity

Molecular Architecture

5-Butyl-1,2,3,4-tetrahydroisoquinoline features a fused bicyclic system comprising a benzene ring conjugated to a piperidine-like ring. The butyl group (-C₄H₉) is appended at the 5-position of the aromatic moiety (Figure 1). Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 5-Butyl-1,2,3,4-tetrahydroisoquinoline |

| CAS Number | 1695870-82-6 |

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 189.30 g/mol |

| SMILES | CCCCC1=CC=CC2=C1CCNC2 |

| InChI Key | DMJXRYSGXCLCFP-UHFFFAOYSA-N |

The planar aromatic system and basic tertiary nitrogen enable interactions with biological targets, while the lipophilic butyl group influences membrane permeability .

Synthesis and Manufacturing

Synthetic Routes

-

Bischler-Napieralski Reaction: Cyclization of β-phenylethylamides using POCl₃ or PCl₅, followed by reduction .

-

Pictet-Spengler Reaction: Acid-catalyzed condensation of β-arylethylamines with carbonyl compounds .

The butyl group may be introduced via:

-

Friedel-Crafts Alkylation: Electrophilic substitution on preformed tetrahydroisoquinoline using butyl halides/Lewis acids.

-

Cross-Coupling: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with boronic acid derivatives .

Example Protocol (Hypothetical):

-

Bischler-Napieralski cyclization of N-(2-(5-butylphenyl)ethyl)acetamide with POCl₃ yields 5-butyl-3,4-dihydroisoquinoline.

-

Catalytic hydrogenation (H₂/Pd-C) reduces the dihydro intermediate to the tetrahydro form .

Physicochemical Properties

Experimental data remain sparse, but computational predictions and analog comparisons suggest:

| Property | Value | Method |

|---|---|---|

| LogP (octanol-water) | ~3.2 | Calculated (XLOGP3) |

| Aqueous Solubility | <1 mg/mL (25°C) | ESOL model |

| pKa (amine) | ~9.5 | Analog extrapolation |

| Boiling Point | ~300°C (est.) | Group contribution |

The compound’s lipophilicity (LogP >3) suggests moderate blood-brain barrier permeability, relevant for CNS-targeted applications .

Biological Activity and Applications

Industrial Applications

| Parameter | Classification |

|---|---|

| Acute Oral Toxicity | H302 (Harmful if swallowed) |

| Skin Irritation | H315 (Causes skin irritation) |

| Eye Damage | H319 (Causes serious eye irritation) |

| Respiratory Irritation | H335 (May cause respiratory irritation) |

Precautionary Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, goggles, lab coat.

-

Storage: Cool (2–8°C), inert atmosphere, away from oxidizers .

Future Perspectives

-

Biological Screening: Prioritize in vitro assays for receptor binding (e.g., GPCRs, ion channels).

-

Synthetic Optimization: Develop enantioselective routes for chiral variants.

-

Toxicokinetics: ADME studies to evaluate therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume